DABCYL-ARG-GLY-VAL-VAL-ASN-ALA-SER-SER-ARG-LEU-ALA-EDANS DABCYL-ARG-GLY-VAL-VAL-ASN-ALA-SER-SER-ARG-LEU-ALA-EDANS
Brand Name: Vulcanchem
CAS No.: 163265-38-1
VCID: VC0061651
InChI: InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1
SMILES: CC(C)CC(C(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C
Molecular Formula: C73H109N23O18S
Molecular Weight: 1628.878

DABCYL-ARG-GLY-VAL-VAL-ASN-ALA-SER-SER-ARG-LEU-ALA-EDANS

CAS No.: 163265-38-1

Main Products

VCID: VC0061651

Molecular Formula: C73H109N23O18S

Molecular Weight: 1628.878

DABCYL-ARG-GLY-VAL-VAL-ASN-ALA-SER-SER-ARG-LEU-ALA-EDANS - 163265-38-1

CAS No. 163265-38-1
Product Name DABCYL-ARG-GLY-VAL-VAL-ASN-ALA-SER-SER-ARG-LEU-ALA-EDANS
Molecular Formula C73H109N23O18S
Molecular Weight 1628.878
IUPAC Name 5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Standard InChI InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1
Standard InChIKey AJDKLTODLUQZKG-MYCAOZRRSA-N
SMILES CC(C)CC(C(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C
PubChem Compound 102602013
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator